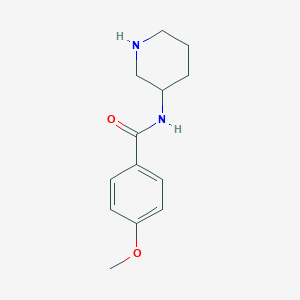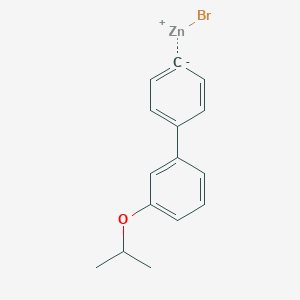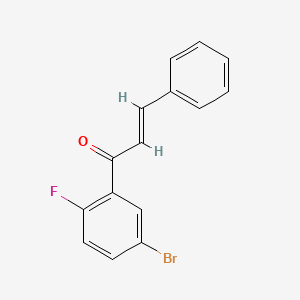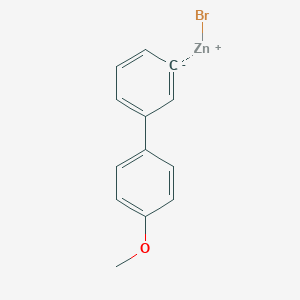
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the pyrrolidine and pyrimidine rings in its structure makes it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide typically involves the reaction of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Tetrahydrofuran (THF).
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated control systems: To monitor and maintain reaction conditions.
Purification steps: To ensure the removal of impurities and by-products.
化学反応の分析
Types of Reactions
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic molecules.
Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide.
Halides: Alkyl and aryl halides.
Catalysts: Palladium or nickel catalysts in coupling reactions.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Hydrocarbons: From coupling reactions.
Substituted pyrimidines: From substitution reactions.
科学的研究の応用
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials science.
作用機序
The mechanism of action of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers.
類似化合物との比較
Similar Compounds
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)lithium
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)sodium
- (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)potassium
Uniqueness
Compared to its lithium, sodium, and potassium analogs, (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)magnesium bromide offers:
- Higher reactivity : Due to the nature of the magnesium-carbon bond.
- Better solubility : In organic solvents like THF.
- Versatility : In a broader range of chemical reactions.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H10BrMgN3 |
|---|---|
分子量 |
252.39 g/mol |
IUPAC名 |
magnesium;2-pyrrolidin-1-yl-5H-pyrimidin-5-ide;bromide |
InChI |
InChI=1S/C8H10N3.BrH.Mg/c1-2-7-11(6-1)8-9-4-3-5-10-8;;/h4-5H,1-2,6-7H2;1H;/q-1;;+2/p-1 |
InChIキー |
PSWUFSOILSDNJN-UHFFFAOYSA-M |
正規SMILES |
C1CCN(C1)C2=NC=[C-]C=N2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
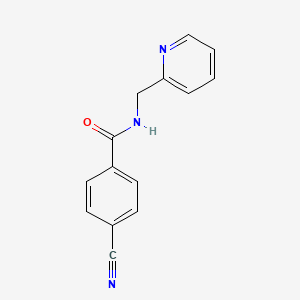
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
